13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-Fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound featuring a tricyclic framework with nitrogen atoms at positions 1, 5, and 7. The molecule incorporates a fluorine substituent at position 13 and a pyridine-4-carbonyl moiety at position 8. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or tandem reactions, analogous to methods used for substituted azafluorenones and related scaffolds . Structural characterization of such compounds typically employs X-ray crystallography (via programs like SHELXL ) and LC/MS-based profiling .
Properties
IUPAC Name |
13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-12-1-2-15-20-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-3-6-19-7-4-11/h1-4,6-7,9H,5,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPHIOTGOKGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azatricyclic Core
The core structure is constructed via a three-step sequence:
Photoredox-Mediated Coupling :
α,α-Difluoro-β-iodoketones (e.g., 1a in) react with silyl enol ethers (e.g., 2a) under blue LED irradiation in the presence of fac-Ir(ppy)₃. This step forms a difluorinated diketone intermediate (e.g., 3a in) with yields up to 80%.Reagent Solvent Catalyst Yield (%) 1a + 2a MeCN fac-Ir(ppy)₃ 80 Cyclocondensation with Ammonium Acetate :
The diketone undergoes one-pot cyclization with ammonium acetate in DMF at 120°C for 3 hours, forming the tricyclic amine. This step achieves near-quantitative conversion (98% yield).Selective Fluorination :
Electrophilic fluorination using Selectfluor® or analogous reagents introduces fluorine at position 13. Nucleophilic fluorination via deoxyfluorination (e.g., using PyFluor™) is also viable, as described in difluoromethylation protocols.
Introduction of the Pyridine-4-Carbonyl Group
The pyridine-4-carbonyl moiety is installed via acylation of the tricyclic amine intermediate. Two methods are prominent:
Direct Acylation with Pyridine-4-Carbonyl Chloride
The amine reacts with pyridine-4-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). This method offers simplicity but requires stringent moisture control.
Coupling via Carbodiimide Reagents
A more robust approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to activate pyridine-4-carboxylic acid. Yields exceed 70% when conducted in DMF with catalytic 4-dimethylaminopyridine (DMAP).
Optimization of Fluorination Strategies
Late-Stage vs. Early-Stage Fluorination
- Late-Stage Fluorination : Preferable for minimizing side reactions. Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) selectively target electron-rich positions.
- Early-Stage Fluorination : Incorporating fluorine during cyclization (e.g., using fluorinated building blocks) improves atom economy but complicates purification.
Solvent and Temperature Effects
Cyclic voltammetry studies () reveal that DMF enhances reduction potentials of α,α-difluoro-β-iodoketones, facilitating photoredox coupling. Elevated temperatures (120°C) are critical for efficient cyclocondensation.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure may make it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and isonicotinoyl group can play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tricyclic nitrogen-containing analogs:
Key Insights:
Electronic Effects: The target compound’s fluorine atom increases electronegativity and metabolic stability compared to the hydroxyl group in 9b or the methoxy group in 12b’ .
Steric and Conformational Rigidity: The triazatricyclo framework imposes greater conformational rigidity than the indeno-pyridinone core of 9b or 12a, which may reduce entropic penalties during binding .
Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related azafluorenones (e.g., 9b) exhibit antimicrobial and anticancer properties . The fluorine substituent in the target compound may enhance bioavailability and tissue penetration compared to hydroxylated analogs .
Q & A
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Structure-activity relationship (SAR) : Align with kinase inhibitor pharmacophore models (e.g., hinge-binding motifs).
- Fragment-based drug design : Use the tricyclic core as a scaffold for hybrid molecules (e.g., covalent inhibitors).
- Theoretical justification : Link to concepts like conformational selection or allosteric modulation in kinase biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
